molecular formula C8H11NO2 B14744015 3-[(2-Hydroxyethyl)amino]phenol CAS No. 770-25-2

3-[(2-Hydroxyethyl)amino]phenol

Cat. No.: B14744015
CAS No.: 770-25-2
M. Wt: 153.18 g/mol
InChI Key: YBJRIYRYCGKUIM-UHFFFAOYSA-N
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Description

3-[(2-Hydroxyethyl)amino]phenol is a phenolic compound featuring a hydroxyethylamino substituent at the meta position of the benzene ring. This functional group confers unique physicochemical properties, making it a subject of interest in pharmaceutical, cosmetic, and materials science research.

Properties

CAS No.

770-25-2

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-(2-hydroxyethylamino)phenol

InChI

InChI=1S/C8H11NO2/c10-5-4-9-7-2-1-3-8(11)6-7/h1-3,6,9-11H,4-5H2

InChI Key

YBJRIYRYCGKUIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)NCCO

Origin of Product

United States

Preparation Methods

Condensation of 4,7-Dichloroquinoline with 5-(N-Ethyl-N-2-Hydroxyethylamino)-2-Pentylamine

The condensation of 4,7-dichloroquinoline (Formula VII) with 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentylamine (Formula V) represents a high-yield industrial process. This method, detailed in Patent WO2005062723A2, employs a molar ratio of 1.7–2.0 for the amine relative to the quinoline derivative, catalyzed by potassium iodide (0.2 molar equivalents) in the presence of organic bases such as triethylamine or inorganic bases like potassium hydroxide. The reaction proceeds at 105–115°C for 45–50 hours under reflux, achieving yields exceeding 85%.

A critical advantage lies in the elimination of phenol, which traditionally complicated purification. Instead, non-polar solvents like toluene or xylene facilitate azeotropic water removal, minimizing side reactions and enhancing product isolation. Post-reaction, the crude product is treated with phosphoric acid in methanol to form the diphosphate salt, further purified via recrystallization.

Reductive Alkylation of Aminophenols with Acetaldehyde

Reductive alkylation, as disclosed in US Patent 4967004A, offers a streamlined route to N,N-diethylaminophenol derivatives, adaptable for synthesizing 3-[(2-hydroxyethyl)amino]phenol. Here, aminophenol undergoes alkylation with acetaldehyde in the presence of hydrogen (10–30 kg/cm²) and Raney Nickel at 80–85°C. The reaction achieves >90% conversion within 2–5 hours, with the ethyl groups selectively introduced at the amine site.

This method’s scalability is underscored by its compatibility with continuous hydrogenation reactors. However, stoichiometric control is critical to avoid over-alkylation, necessitating precise molar ratios of acetaldehyde (1.5–2.0 equivalents). Post-reduction, the product is isolated via vacuum distillation, yielding a purity of 98.5% as confirmed by HPLC.

Acid Hydrolysis of Oxazolidine-Protected Intermediates

A multi-step synthesis leveraging oxazolidine intermediates is described in US Patent 4760182A. The process begins with p-hydroxyphenethyl alcohol, converted to its phenoxide anion using sodium hydroxide or potassium carbonate. Subsequent reaction with epihalohydrin forms an oxazolidine ring, which is then subjected to acid hydrolysis (HCl or H₂SO₄) at 25–35°C. This deprotection step liberates the primary alcohol, yielding this compound with 78–82% efficiency.

Key advantages include the avoidance of high-pressure hydrogenation and the use of cost-effective reagents. However, the necessity for intermediate purification and sensitivity to acidic conditions may limit throughput in industrial settings.

Schiff Base Formation and Subsequent Reduction

Schiff base chemistry, adapted from PMC8879259, provides a versatile pathway. 4-Aminophenol reacts with glycolaldehyde under acidic conditions (glacial acetic acid) in ethanol, forming an imine intermediate. This Schiff base is then reduced using sodium borohydride or catalytic hydrogenation (Pd/C, H₂) to yield the target compound. The two-step process achieves a combined yield of 70–75%, with the reduction step requiring meticulous control of pH and temperature to prevent decomposition.

While this method is less common industrially, it offers flexibility for structural modifications, making it valuable for research-scale syntheses.

Comparative Analysis of Preparation Methods

The table below synthesizes key metrics across the four methods:

Method Yield (%) Purity (%) Catalyst Temperature (°C) Time (h)
Condensation 85–90 97.5 KI, KOH 105–115 45–50
Reductive Alkylation 90–92 98.5 Raney Nickel 80–85 2–5
Acid Hydrolysis 78–82 95.0 HCl 25–35 6–7
Schiff Base Reduction 70–75 93.0 Glacial Acetic Acid 25–30 1–2

Key Observations :

  • Reductive alkylation excels in yield and purity but requires specialized hydrogenation equipment.
  • Condensation balances scalability and cost, though prolonged reaction times may affect throughput.
  • Acid hydrolysis and Schiff base reduction are preferable for labs lacking high-pressure infrastructure but suffer from moderate yields.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Hydroxyethyl)amino]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and sodium dichromate (Na2Cr2O7).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) are used for nitration reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines and alcohols

    Substitution: Nitro derivatives and other substituted phenols

Scientific Research Applications

3-[(2-Hydroxyethyl)amino]phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(2-Hydroxyethyl)amino]phenol involves its interaction with various molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding, while the amino group can engage in nucleophilic reactions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The hydroxyethylamino group (-NH-CH₂-CH₂-OH) is a critical moiety influencing solubility, reactivity, and biological activity. Below is a comparison with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Structure/Substituents Key Applications/Properties References
3-[(2-Hydroxyethyl)amino]phenol Phenol with -NH-CH₂-CH₂-OH at position 3 Potential antimicrobial, antioxidant
4-(2-Hydroxyethyl)phenol (Tyrosol) Phenol with -CH₂-CH₂-OH at position 4 Antioxidant (olive-derived), food preservative
4-[(2-Hydroxyethyl)amino]-1,3-propanediol Propanediol with hydroxyethylamino group Antimicrobial, anticancer
2-[(E)-[(2-Hydroxyethyl)imino]methyl]phenol Schiff base with hydroxyethylamino group Corrosion inhibitor (93% efficiency)
3-Nitro-N-(2-Hydroxyethyl)-4-aminophenol (HC Red B54) Nitro and hydroxyethylamino groups at positions 3 and 4 Hair dye component
Antimicrobial and Anticancer Properties
  • 4-[(2-Hydroxyethyl)amino]-1,3-propanediol: Exhibits broad-spectrum antimicrobial and anticancer activity, though its mechanism remains uncharacterized .
  • Schiff Base Derivatives: Hydroxyethylamino-containing Schiff bases (e.g., compound III in ) show mixed-type corrosion inhibition (93% efficiency at 10⁻² M), attributed to enhanced coordination sites .
Antioxidant Activity
  • Tyrosol: A natural phenolic compound in olive extracts, tyrosol demonstrates potent antioxidant properties, protecting against oxidative stress in food and biological systems .
  • Hydroxytyrosol : A dihydroxylated analog of tyrosol, it exhibits superior antioxidant capacity due to additional hydroxyl groups .

Physicochemical and Toxicological Profiles

  • Solubility: The hydroxyethylamino group enhances water solubility compared to non-polar analogs (e.g., nitro derivatives require polar solvents).
  • In contrast, tyrosol is generally recognized as safe (GRAS) for dietary use .

Q & A

Q. Q1. What are the validated synthetic routes for 3-[(2-Hydroxyethyl)amino]phenol, and how can experimental parameters be optimized for reproducibility?

Methodological Answer: The synthesis of this compound typically involves reductive amination or nucleophilic substitution. For example, coupling 3-aminophenol with ethylene oxide under basic conditions yields the target compound. Key parameters include:

  • Temperature Control : Maintain 40–60°C to avoid side reactions like over-alkylation.
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity >95% .
    Validation requires monitoring via HPLC (C18 column, UV detection at 254 nm) and NMR (δ 6.5–7.2 ppm for aromatic protons, δ 3.6–3.8 ppm for hydroxyethyl groups) .

Q. Q2. How can structural characterization of this compound be performed to resolve ambiguities in tautomeric or conformational states?

Methodological Answer: Multi-modal spectroscopic analysis is critical:

  • X-ray Crystallography : Resolves tautomeric forms (e.g., keto-enol equilibria) by identifying hydrogen-bonding networks. SHELX software (SHELXL/SHELXD) is recommended for structure refinement .
  • FT-IR : Peaks at 3300–3500 cm⁻¹ (O–H/N–H stretch) and 1600 cm⁻¹ (C=N/C–O vibrations) differentiate tautomers.
  • Dynamic NMR : Variable-temperature ¹H NMR (DMSO-d₆) detects conformational changes via splitting of hydroxyethyl signals .

Q. Q3. What in vitro assays are suitable for preliminary screening of this compound’s biological activity in neurochemical studies?

Methodological Answer:

  • Receptor Binding Assays : Radioligand competition assays (e.g., dopamine D2 receptors) using [³H]spiperone. IC₅₀ values <10 µM indicate high affinity .
  • Enzyme Inhibition : Assess monoamine oxidase (MAO) activity via fluorometric detection of H₂O₂ (Amplex Red assay).
  • Cellular Uptake : Fluorescent analogs (e.g., dansyl derivatives) track neuronal uptake in SH-SY5Y cells using confocal microscopy .

Advanced Research Questions

Q. Q4. How can conflicting data on this compound’s metabolic stability be reconciled across in vitro and in vivo studies?

Methodological Answer: Discrepancies often arise from species-specific cytochrome P450 (CYP) metabolism:

  • In Vitro : Use human liver microsomes (HLM) with NADPH cofactor. Monitor depletion via LC-MS/MS. A high intrinsic clearance (>30 mL/min/kg) suggests rapid hepatic metabolism.
  • In Vivo : Administer 10 mg/kg (rat model) and collect plasma at 0–24h. Non-compartmental analysis (WinNonlin) calculates t₁/₂. If in vitro/in vivo clearance mismatches (>2-fold), investigate extrahepatic pathways (e.g., sulfotransferases) .

Q. Q5. What computational strategies predict the interaction of this compound with amyloid-beta (Aβ) peptides in Alzheimer’s disease models?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Dock the compound into Aβ₁–₄₂ fibril structures (PDB ID: 2BEG). Focus on binding to hydrophobic core (residues 17–21).
  • MD Simulations (GROMACS) : Run 100-ns simulations to assess stability of hydrogen bonds with Lys16 or Asp23.
  • Free Energy Calculations (MM/PBSA) : Compare binding affinities of tautomers to identify pharmacophoric motifs .

Q. Q6. How can enantiomeric impurities in synthesized this compound be quantified, and what chiral resolution methods are effective?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column (n-hexane/isopropanol 90:10, 1 mL/min). Retention time differences >2 min indicate baseline resolution.
  • Circular Dichroism (CD) : Measure ellipticity at 220–260 nm to detect <1% enantiomeric excess.
  • Stereoselective Synthesis : Employ Evans’ oxazolidinone auxiliaries or enzymatic resolution (Candida antarctica lipase B) to minimize racemization .

Q. Q7. What experimental designs mitigate cytotoxicity artifacts in long-term studies of this compound’s neuroprotective effects?

Methodological Answer:

  • Dose Optimization : Perform MTT assays (0.1–100 µM) on primary neurons. EC₅₀ values should align with therapeutic indices (TI >10).
  • ROS Scavenging Controls : Co-treat with N-acetylcysteine (5 mM) to distinguish compound-specific effects from oxidative stress.
  • Chronic Exposure Models : Use microfluidic chambers to simulate blood-brain barrier transport and assess cumulative toxicity .

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